5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O4/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLPZDZOMBESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371090 | |
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-06-2 | |
| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Aryloxy-Furan-2-Carboxylic Acids
Introduction: The Emerging Importance of 5-Aryloxy-Furan-2-Carboxylic Acids in Drug Discovery
The furan-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, valued for its conformational rigidity and ability to participate in a variety of intermolecular interactions. The introduction of an aryloxy substituent at the 5-position of the furan ring creates a unique class of molecules with significant potential in drug development. These 5-aryloxy-furan-2-carboxylic acids possess a diaryl ether-like structure, a common feature in numerous biologically active compounds, combined with the distinct electronic and steric properties of the furan core. This unique combination allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds attractive candidates for targeting a range of biological targets, from enzymes to receptors. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable class of molecules, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies: Forging the C-O Bond
The key chemical transformation in the synthesis of 5-aryloxy-furan-2-carboxylic acids is the formation of the ether linkage between the furan ring and an aromatic system. The two most prominent and effective strategies to achieve this are the Ullmann-type condensation and nucleophilic aromatic substitution (SNAr).
The Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, and it can be effectively adapted for the synthesis of 5-aryloxy-furan-2-carboxylic acids.[1][2] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. In the context of our target molecule, the most common approach involves the reaction of a phenol with a 5-halo-furan-2-carboxylate ester.
Causality Behind Experimental Choices:
-
Starting Materials: The choice of a 5-halo-furan-2-carboxylate, such as methyl 5-bromo-2-furoate, is strategic. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the coupling reaction. Methyl 5-bromo-2-furoate is a readily accessible starting material.[3][4]
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are the most common catalysts for Ullmann condensations. The copper catalyst is essential for facilitating the C-O bond formation.
-
Ligand: While traditional Ullmann reactions were often performed at high temperatures without ligands, modern protocols frequently employ ligands to improve reaction efficiency and lower the required temperature. N,N-dimethylglycine has been shown to be an effective ligand for promoting Ullmann couplings of phenols and aryl halides.[2]
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4).
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Reaction Mechanism:
The precise mechanism of the Ullmann condensation can be complex and is believed to involve a Cu(I)/Cu(III) catalytic cycle. A simplified representation of the key steps is as follows:
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the 5-halo-furan-2-carboxylate to form a Cu(III) intermediate.
-
Ligand Exchange: The phenoxide, formed by the deprotonation of the phenol by the base, displaces the halide on the copper center.
-
Reductive Elimination: The aryloxy and furanyl groups on the Cu(III) center undergo reductive elimination to form the desired C-O bond and regenerate the Cu(I) catalyst.
Caption: SNAr Mechanism via a Meisenheimer Complex.
From Ester to Acid: The Final Hydrolysis Step
Both the Ullmann condensation and SNAr strategies yield the target molecule as a carboxylate ester. The final step in the synthesis is the hydrolysis of this ester to the free carboxylic acid. This is typically a straightforward procedure.
Experimental Protocol: Saponification
-
Dissolution: The methyl 5-aryloxy-furan-2-carboxylate is dissolved in a suitable solvent mixture, such as methanol and water.
-
Base Addition: An aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
Heating: The reaction mixture is heated to reflux for a period of 1 to 3 hours to ensure complete hydrolysis. [5]4. Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 3-4.
-
Isolation: The precipitated 5-aryloxy-furan-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
A Note on an Alternative Route: Synthesis via a 5-Aryloxy-2-furylcarbinol Intermediate
Recent research in the field of mechanophores has highlighted a synthetic route that proceeds through a 5-aryloxy-2-furylcarbinol intermediate. [6][7]This approach involves the formation of the aryloxy ether on a furan ring bearing a carbinol or a protected carbinol at the 2-position. The final step would then be the oxidation of the carbinol to the carboxylic acid.
Oxidation of the 2-Furylcarbinol:
The oxidation of a 2-furylcarbinol to the corresponding furan-2-carboxylic acid can be achieved using various oxidizing agents. [8][9]Common methods include:
-
Potassium permanganate (KMnO4) in an alkaline solution.
-
Jones oxidation (chromium trioxide in sulfuric acid and acetone).
-
Pinnick oxidation (sodium chlorite with a scavenger).
The choice of oxidant will depend on the functional group tolerance of the specific 5-aryloxy substituent.
Data Summary: A Comparative Overview
The following table provides a generalized comparison of the two primary synthetic strategies. Actual yields and optimal conditions will vary depending on the specific substrates and reaction scale.
| Parameter | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Furan Substrate | 5-Halo-furan-2-carboxylate | 5-Nitro-furan-2-carboxylate |
| Aryl Substrate | Phenol | Phenol |
| Key Reagent | Copper(I) salt (e.g., CuI) | Strong base (e.g., NaH) |
| Typical Yields | Moderate to good | Good to excellent |
| Reaction Conditions | Elevated temperatures (120-150 °C) | Room temperature to moderate heating |
| Advantages | Wider substrate scope for phenols | Often proceeds under milder conditions |
| Disadvantages | Requires higher temperatures | Limited to furan rings with strong electron-withdrawing groups |
Experimental Protocol: Synthesis of Methyl 5-phenoxy-furan-2-carboxylate via Ullmann Condensation
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Methyl 5-bromo-2-furoate
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-phenoxy-furan-2-carboxylate.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The synthesis of 5-aryloxy-furan-2-carboxylic acids is readily achievable through well-established synthetic methodologies, primarily the Ullmann condensation and nucleophilic aromatic substitution. The choice of synthetic route will depend on the availability of starting materials and the desired substitution patterns on the aryl ring. The ability to readily access this diverse chemical space opens up exciting new avenues for the design and development of novel therapeutic agents. As our understanding of the biological significance of this scaffold grows, the development of even more efficient and versatile synthetic methods will undoubtedly follow, further empowering the field of drug discovery.
References
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. [Link]
-
Zeng, T., Hu, X., & Robb, M. J. (2021). 5-Aryloxy substitution enables efficient mechanically triggered release from a synthetically accessible masked 2-furylcarbinol mechanophore. Chemical Communications, 57(85), 11173–11176. [Link]
-
Li, Y., et al. (2020). Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. Molecules, 25(15), 3354. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 1). 2-Furoic acid. [Link]
-
Hassan, Z., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access, 11(4), 492–527. [Link]
-
Zeng, T., et al. (2021). Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives. ACS Central Science, 7(7), 1230–1240. [Link]
-
D'Amico, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 39(4), 985-992. [Link]
-
Wikipedia. Oxidative coupling of phenols. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 5-BROMO-2-FUROATE price,buy METHYL 5-BROMO-2-FUROATE - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aryloxy substitution enables efficient mechanically triggered release from a synthetically accessible masked 2-furylcarbinol mechanophore - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]
Spectral Analysis of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic Acid: A Methodological and Predictive Guide
An In-depth Technical Guide:
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid represents a class of compounds with potential pharmacological relevance, combining the functionalities of a dichlorinated aromatic system, a phenoxy ether linkage, and a furan carboxylic acid. Accurate and comprehensive spectral characterization is paramount to confirming its molecular identity, assessing purity, and establishing a baseline for future analytical studies. This guide provides an in-depth, methodological framework for the acquisition and interpretation of the core spectral data for this molecule. By integrating theoretical principles with field-proven protocols, we present a predictive analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is designed to serve as a practical reference for researchers engaged in the synthesis and analysis of related heterocyclic compounds.
Introduction: The Imperative of Structural Verification
The Target Molecule: this compound
The subject of this guide is this compound. Its structure is characterized by three key regions, each contributing distinct features to its overall spectral profile:
-
Furan-2-carboxylic acid Core: A five-membered aromatic heterocycle bearing a carboxylic acid group.
-
3,5-Dichlorophenyl Group: A symmetrically substituted benzene ring.
-
Phenoxy Ether Linkage: An oxygen bridge connecting the furan and phenyl rings.
The precise arrangement of these components must be unequivocally confirmed post-synthesis.
Caption: Molecular structure of the target compound.
The Role of Multi-Spectroscopic Analysis
No single technique provides a complete structural picture. A synergistic approach is essential for unambiguous confirmation.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry provides the molecular weight and elemental composition, offering the most direct evidence of the chemical formula.
-
Infrared Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
This guide will detail the acquisition and interpretation of data from each of these cornerstone techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H and ¹³C.
Causality Behind Experimental Choices
The choice of solvent and instrument frequency are critical for obtaining high-quality data. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton, which can be observed. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced signals expected in the aromatic regions of this molecule.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound and dissolve it in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by electron-withdrawing groups (Cl, COOH, ether oxygen) and the aromatic nature of the rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.0 - 13.5 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.5 - 7.7 | triplet (t) | 1H | H-4' (Phenyl) | This proton is para to the ether linkage and flanked by two meta protons, leading to a triplet with a small coupling constant (J ≈ 2 Hz). |
| ~7.3 - 7.4 | doublet (d) | 2H | H-2', H-6' (Phenyl) | These two protons are chemically equivalent due to symmetry. They are ortho to the ether linkage and meta to the two chlorine atoms, appearing as a doublet coupled to H-4' (J ≈ 2 Hz). |
| ~7.2 - 7.3 | doublet (d) | 1H | H-3 (Furan) | The proton at position 3 of the furan ring is coupled to the proton at position 4. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group. Similar furan protons in related structures show signals in this region[1]. |
| ~6.8 - 7.0 | doublet (d) | 1H | H-4 (Furan) | The proton at position 4 is coupled to the proton at position 3 and is shifted upfield relative to H-3 due to its greater distance from the carboxylic acid. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~158 - 162 | C=O (Carboxyl) | The carbonyl carbon of a carboxylic acid is strongly deshielded and typically appears in this downfield region[2]. |
| ~155 - 158 | C-5 (Furan) | This carbon is attached to the electronegative ether oxygen, causing a significant downfield shift. |
| ~150 - 153 | C-1' (Phenyl) | The ipso-carbon of the phenyl ring attached to the ether oxygen. |
| ~145 - 148 | C-2 (Furan) | The ipso-carbon of the furan ring attached to the carboxylic acid group. |
| ~134 - 136 | C-3', C-5' (Phenyl) | The two equivalent carbons bearing the chlorine atoms are deshielded by the electronegative halogen. |
| ~120 - 122 | C-3 (Furan) | Aromatic CH carbon on the furan ring. |
| ~118 - 120 | C-2', C-6' (Phenyl) | The two equivalent ortho/meta CH carbons of the phenyl ring. |
| ~115 - 117 | C-4' (Phenyl) | The para CH carbon of the phenyl ring. |
| ~110 - 114 | C-4 (Furan) | Aromatic CH carbon on the furan ring, typically upfield relative to C-3. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and for confirming its elemental formula through high-resolution measurements.
Principle: Ionization and Isotopic Abundance
For this molecule, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar, non-volatile compounds like carboxylic acids. A key feature to look for is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1.
Protocol: High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid, which is typically very efficient.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Determine the monoisotopic mass of the most abundant peak in the [M-H]⁻ cluster and compare it to the theoretical exact mass. The measured mass should be within a 5 ppm error margin.
Predicted Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₆Cl₂O₄ | Derived from the molecular structure. |
| Theoretical Exact Mass ([M-H]⁻) | 283.9621 | Calculated for the ion C₁₁H₅Cl₂O₄⁻ (using most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). |
| Isotopic Pattern | m/z 283.96 (100%)m/z 285.96 (65%)m/z 287.96 (10%) | The characteristic 9:6:1 ratio for a molecule with two chlorine atoms provides strong evidence for the presence of the dichlorophenyl moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.
Rationale: The Vibrational Signature of Functional Groups
The primary utility of IR for this compound is the confirmation of the carboxylic acid group, which has two very distinct vibrational bands: a very broad O-H stretch and a sharp, strong C=O stretch. The C-O ether linkage and aromatic C-H bonds will also be visible.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) | This extremely broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and is one of the most recognizable features in an IR spectrum[3][4]. |
| ~1700-1725 | Sharp, Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch of a carboxylic acid is very intense. Its exact position can be influenced by conjugation and hydrogen bonding[3]. |
| ~1600 & ~1475 | Medium | C=C stretch (Aromatic rings) | These absorptions are typical for the carbon-carbon stretching vibrations within the furan and phenyl rings. |
| ~1250-1300 | Strong | C-O stretch (Carboxylic acid) | Corresponds to the stretching of the carbon-oxygen single bond of the acid group. |
| ~1200-1250 | Strong | C-O-C stretch (Aryl ether) | The asymmetric stretch of the aryl ether linkage is typically a strong and prominent band. |
| ~800-880 | Strong | C-Cl stretch | The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region. |
Workflow for Structural Confirmation
The definitive identification of this compound is achieved by synthesizing the information from all three spectroscopic methods. The logical flow of confirmation follows a self-validating system where each piece of data corroborates the others.
Caption: Logical workflow for structural confirmation.
-
Start with Mass Spectrometry: The HRMS data provides the molecular formula and the presence of two chlorine atoms, setting the atomic "parts list".
-
Proceed with IR Spectroscopy: The IR spectrum confirms the presence of the required functional groups—most importantly, the carboxylic acid.
-
Conclude with NMR Spectroscopy: The ¹H and ¹³C NMR data provide the final, high-resolution picture, showing how the atoms are connected. The specific splitting patterns and chemical shifts confirm the 3,5-substitution on the phenyl ring and the 2,5-substitution on the furan ring, ruling out other possible isomers.
When the data from all three analyses are consistent with the predicted values for the proposed structure, the identity of this compound can be considered confirmed with a high degree of confidence.
References
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
-
Golm Metabolome Database. (n.d.). Synonyms of Furan-2-carboxylic acid. [Link]
-
Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. [Link]
-
Brunel University Research Archive. (2023). The formation of furan-like disinfection byproducts from phenolic precursors. [Link]
-
PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]
- Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
PubChem. (n.d.). 2-Furancarboxylic acid. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Exploring the Bioisosterism of Furan Rings in Drug Design: A Strategic Guide to Mitigating Metabolic Risk and Enhancing Drug Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions and serve as a versatile synthetic handle.[1][2] However, its utility is often shadowed by a significant liability: metabolic instability.[3] The in vivo oxidation of the furan ring, primarily mediated by cytochrome P450 enzymes, can generate highly reactive and toxic metabolites, such as epoxides or cis-enedial intermediates, leading to potential hepatotoxicity and carcinogenicity.[1][4][5] This guide provides a comprehensive framework for understanding and strategically applying the principles of bioisosterism to replace the furan moiety. We will explore the causality behind experimental choices, detail validated protocols for assessing metabolic liabilities and synthesizing key bioisosteres, and present a practical workflow for de-risking furan-containing lead compounds while preserving or enhancing pharmacological activity.
The Furan Moiety: A Privileged Scaffold with a Critical Liability
The furan ring is a cornerstone in the design of numerous therapeutic agents due to its unique electronic and structural characteristics. It can participate in hydrogen bonding, π–π stacking, and other interactions crucial for binding to target receptors.[1] Its presence in drugs like nitrofurantoin (antibacterial) and ranitidine (anti-ulcer) highlights its pharmacological importance.[6]
However, the perceived stability of this aromatic ring can be deceptive in a biological context. The furan ring is susceptible to metabolic activation, a process that converts it into a chemical warhead. This liability is a major concern in drug development, often leading to the termination of promising candidates.
The Mechanism of Metabolic Activation
The primary route of furan toxicity involves oxidation by cytochrome P450 enzymes (CYP450), particularly CYP2E1.[5] This process generates unstable, electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, triggering cellular damage and toxicity.[3]
Caption: Metabolic activation pathway of the furan ring.
This metabolic vulnerability necessitates a proactive strategy in drug design. Rather than abandoning a potent furan-containing lead, medicinal chemists can employ bioisosteric replacement to engineer safer molecules.
The Bioisosteric Solution: Principles and Key Players
Bioisosterism is a cornerstone strategy in medicinal chemistry that involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability, toxicity, or pharmacokinetics.[7][8][9] For the furan ring, a successful bioisosteric replacement must mimic its size, shape, and electronic profile to maintain favorable interactions with the biological target.
A Comparative Look at Furan Bioisosteres
Several heterocyclic rings are commonly employed as bioisosteres for furan. The choice is not arbitrary but is based on a careful analysis of their comparative properties. Thiophene and pyrrole are classical bioisosteres, while rings like thiazole and oxazole are considered non-classical replacements.[7]
Caption: Key bioisosteric replacements for the furan ring.
The selection of an appropriate bioisostere is a multi-parameter optimization problem. The following table summarizes key physicochemical properties that guide this decision.
| Property | Furan | Thiophene | Pyrrole | Thiazole | Oxazole |
| Heteroatom | O | S | NH | S, N | O, N |
| Aromaticity | Weak[10] | High[11] | Moderate[11] | Moderate | Low |
| H-Bonding | Acceptor | Weak Acceptor | Donor & Acceptor | Acceptor | Acceptor |
| Dipole Moment (D) | ~0.7 | ~0.5 | ~1.8 | ~1.6 | ~1.5 |
| Metabolic Fate | Oxidation at C2/C5 | Oxidation at S, C2/C5 | Generally more stable | Generally stable | Generally stable |
Note: Values are approximate and can be influenced by ring substituents.
Thiophene is often the first choice due to its high aromaticity and similar size, though it can also be susceptible to oxidation.[12][13] Pyrrole introduces a hydrogen bond donor, which can fundamentally alter interactions with the target protein but may enhance solubility.[10][13] Thiazoles and oxazoles offer additional nodes for hydrogen bonding and dipole interactions, providing more options to fine-tune the molecule's properties.[12]
An Integrated Workflow for Furan Bioisosteric Replacement
A systematic, evidence-based workflow is critical for efficiently navigating the bioisosteric replacement process. This workflow ensures that decisions are driven by data at each stage, from identifying the initial liability to validating the final, optimized compound.
Caption: A data-driven workflow for furan bioisosteric replacement.
Step 1 Protocol: In Vitro Metabolic Stability Assessment
Before embarking on a synthetic campaign, it is crucial to confirm the metabolic liability of the furan-containing lead. An assay using human liver microsomes (HLM) is the industry standard for this assessment.
Objective: To determine the rate of metabolism of a furan-containing compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM (final concentration 0.5-1.0 mg/mL) and potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation & Time Points:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Immediately take the first time point (T=0) by transferring an aliquot of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Take subsequent time points (e.g., 5, 15, 30, 60 minutes) by quenching aliquots in the same manner.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A short half-life (<30 min) indicates significant metabolic instability, warranting bioisosteric replacement.
-
Step 2: In Silico Selection of Bioisosteres
Computational tools can accelerate the selection of the most promising bioisosteres.[7] Databases like BIOSTER and software for scaffold hopping can identify replacements that have been successful in other contexts.[14] Molecular modeling can then be used to predict how the replacement will affect binding to the primary target.
Step 3 Protocol: Representative Synthesis of a Bioisostere
The Paal-Knorr synthesis is a robust and versatile method for constructing five-membered heterocycles, including furans, pyrroles, and thiophenes, from a 1,4-dicarbonyl compound.[6]
Objective: To synthesize a 2,5-diphenylthiophene as a bioisostere for 2,5-diphenylfuran.
Reaction: 1,4-diphenyl-1,4-butanedione with Lawesson's Reagent.
Methodology:
-
Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-diphenyl-1,4-butanedione (1.0 eq).
-
Add anhydrous toluene as the solvent.
-
-
Reagent Addition:
-
Add Lawesson's Reagent (0.5 eq) to the flask. Caution: Lawesson's Reagent is a thiating agent and should be handled in a fume hood.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the resulting 2,5-diphenylthiophene using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Perspectives
The furan ring presents a classic risk-reward scenario in drug design. While it can be a key pharmacophoric element, its potential for metabolic activation is a liability that cannot be ignored.[1] A proactive, data-driven approach using bioisosterism is the most effective strategy for mitigating this risk. By systematically evaluating metabolic stability, leveraging computational tools for rational design, and employing robust synthetic methodologies, researchers can successfully replace the furan moiety. This not only leads to safer drug candidates but also opens new avenues for optimizing potency, selectivity, and pharmacokinetic profiles. As our understanding of drug metabolism and our toolkit of synthetic and computational methods continue to grow, the strategic application of bioisosterism will remain an indispensable skill for the modern medicinal chemist.[7]
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Google Scholar.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Innovations in Pharmaceutical Sciences and Drug Discovery.
- Bioisosterism. (n.d.). Drug Design Org.
- The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
- Application of Bioisosteres in Drug Design. (2012). University of Illinois Urbana-Champaign.
- BioisoIdentifier: an online free tool to investigate local structural replacements from PDB. (2024).
- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Slideshare.
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed.
- PYRROLE, THIOPHENE AND FURAN. (n.d.). Online Biology Notes.
- Bioisosteres. (n.d.). Deep Origin.
- Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2024).
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PubMed Central.
- Pharmacological significance of the furan scaffold in drug discovery. (n.d.). Benchchem.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). SlidePlayer.
- Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. (n.d.).
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. ctppc.org [ctppc.org]
- 8. Bioisosterism - Drug Design Org [drugdesign.org]
- 9. baranlab.org [baranlab.org]
- 10. repository.limu.edu.ly [repository.limu.edu.ly]
- 11. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Bioisosteres - Computational Chemistry Glossary [deeporigin.com]
Methodological & Application
Application Notes & Protocols for the Investigation of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid: A Novel Furan Derivative with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Novel Furan Carboxylic Acid Derivative
The furan ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The incorporation of a dichlorophenoxy moiety introduces a structural alert often associated with herbicidal activity, but also with potential interactions with various biological targets[3]. The novel compound, 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid, combines these two key structural features, suggesting a unique pharmacological profile worthy of investigation.
These application notes provide a comprehensive experimental framework for the initial characterization and screening of this compound. The protocols outlined herein are designed to be a starting point for researchers aiming to elucidate the therapeutic potential of this and structurally related compounds.
II. Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₆Cl₂O₄ | [4] |
| Molecular Weight | 289.07 g/mol | [4] |
| CAS Number | 54023-00-6 | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC=C(O2)C(=O)O | N/A |
| Purity | ≥95% (recommended) | [4] |
III. Proposed Synthesis and Characterization
A. General Synthetic Protocol
A potential synthesis could involve the coupling of a suitable furan-2-carboxylate ester with 3,5-dichlorophenol, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-bromofuran-2-carboxylate This starting material can be synthesized from commercially available 2-furoic acid through esterification followed by bromination.
Step 2: Ullmann Condensation The coupling of ethyl 5-bromofuran-2-carboxylate with 3,5-dichlorophenol can be achieved via an Ullmann condensation reaction using a copper catalyst and a suitable base.
Step 3: Saponification The resulting ethyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate is then saponified using a base such as sodium hydroxide, followed by acidification to yield the final product, this compound.
B. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
IV. Experimental Protocols for Biological Screening
Given the broad bioactivity of furan derivatives, an initial screening should encompass both anticancer and antimicrobial activities.
A. In Vitro Anticancer Activity Screening
A common initial step in anticancer drug discovery is to assess the cytotoxicity of a compound against a panel of cancer cell lines.
1. Cell Lines and Culture
A diverse panel of human cancer cell lines is recommended, for instance:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
HeLa: Cervical cancer
Cells should be maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
B. Antimicrobial Activity Screening
The antimicrobial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.
1. Microbial Strains
A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Yeast: Candida albicans
2. Broth Microdilution MIC Assay Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast)
-
Bacterial/yeast inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution
Procedure:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial dilutions across the plate.
-
Prepare a microbial inoculum and dilute it to the appropriate concentration.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening via broth microdilution.
V. Hypothetical Mechanism of Action and Further Studies
Based on the chemical structure, this compound could potentially interfere with cellular signaling pathways. For instance, many furan-containing compounds have been shown to inhibit enzymes such as tyrosinase[1]. The dichlorophenoxy group might facilitate interactions with hydrophobic pockets of target proteins.
Proposed Signaling Pathway for Investigation
Caption: Hypothetical signaling pathway inhibited by the test compound.
Should initial screenings yield positive results, further studies could include:
-
Mechanism of action studies: Investigating the effect on cell cycle, apoptosis, and specific signaling pathways.
-
In vivo studies: Evaluating the efficacy and toxicity in animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize activity.
VI. Safety Precautions
As with any novel chemical compound with unknown toxicological properties, appropriate safety measures must be taken.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) if available, or handle with the assumption that the compound is hazardous.
VII. References
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]
-
Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 2-Furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3-Chlorophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Retrieved from [Link]
-
MDPI. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Retrieved from [Link]
-
MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Chemistry and Therapeutic Aspect of Furan: A Short Review. Retrieved from [Link]
-
PubMed. (1990). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]
-
MDPI. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. Retrieved from [Link]
Sources
Application of Furan Derivatives in Antimicrobial Assays: Advanced Protocols and Technical Guide
Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1] In the urgent, global battle against antimicrobial resistance, the furan scaffold has emerged as a "privileged structure," consistently appearing in compounds with significant antibacterial and antifungal properties.[2] From the well-established nitrofuran class of antibiotics to novel synthetic derivatives, furan-containing molecules offer diverse mechanisms to combat pathogenic microbes, making them a focal point for researchers, scientists, and drug development professionals.[3]
Furan derivatives have demonstrated efficacy against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] The versatility of the furan ring allows for extensive chemical modification, enabling the fine-tuning of antimicrobial potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the application of furan derivatives in antimicrobial assays, offering detailed, field-proven protocols and the scientific rationale behind critical experimental steps.
Mechanisms of Antimicrobial Action: Beyond Nitrofurans
The antimicrobial activity of furan derivatives is not monolithic and varies significantly with their structural substitutions.
-
Nitrofuran Derivatives (e.g., Nitrofurantoin): The most classic mechanism involves the enzymatic reduction of a 5-nitro group by bacterial nitroreductases.[6] This process generates highly reactive electrophilic intermediates that are cytotoxic. These intermediates non-specifically attack a multitude of targets within the bacterial cell, including ribosomal proteins, enzymes involved in the Krebs cycle, and DNA, leading to a complete inhibition of protein synthesis, disruption of aerobic metabolism, and DNA damage.[1][6] This multi-targeted approach is believed to be a key reason for the low incidence of acquired resistance to nitrofurantoin.[6]
-
Non-Nitrofuran Derivatives: Many novel furan derivatives lacking the nitro group exhibit potent antimicrobial effects through different pathways:
-
Membrane Disruption: Some 5-arylfuran-2-carboxamide derivatives are thought to exert their antifungal effects by disrupting the integrity of the fungal cell membrane, a mechanism influenced by the hydrophobic characteristics of the molecule.[7]
-
Enzyme Inhibition: Certain furan compounds have been identified as inhibitors of key microbial enzymes, such as tyrosinase.[8]
-
Quorum Sensing (QS) Inhibition: Furanones, a class of furan derivatives, are well-documented for their ability to interfere with bacterial communication systems known as quorum sensing. By acting as antagonists to QS receptors like LasR in Pseudomonas aeruginosa, they can prevent the formation of biofilms and the expression of virulence factors, effectively disarming the pathogens without necessarily killing them.[9]
-
This guide will equip researchers with the necessary protocols to rigorously evaluate the antimicrobial potential of their own novel furan derivatives, from initial screening to more advanced characterization.
Core Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating essential controls and explaining the causality behind each step. They are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted with special considerations for the chemical nature of furan derivatives.
Critical First Step: Compound Solubilization and Stock Solution Preparation
Many synthetic furan derivatives exhibit poor aqueous solubility, a critical challenge that must be addressed for accurate in vitro testing.[10]
Principle: The goal is to prepare a high-concentration stock solution in a suitable organic solvent that can be serially diluted in aqueous microbiology broth without precipitation. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and low toxicity to most microbes at final concentrations of 1-2% (v/v).
Protocol:
-
Solvent Selection and Purity: Use sterile, molecular biology grade DMSO.
-
Weight Calculation: Accurately weigh the furan derivative powder. To prepare a 10 mg/mL stock solution, for example, weigh 10 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mg/mL stock from 10 mg of powder, add 1 mL of DMSO.
-
Facilitate Solubilization: Vortex the solution vigorously for 1-2 minutes. If insolubility persists, gentle warming in a 37°C water bath or brief sonication can be employed, provided the compound is thermally stable.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial (many furan derivatives are light-sensitive).
-
Solvent Toxicity Control: It is mandatory to determine the highest concentration of the chosen solvent (e.g., DMSO) that does not inhibit the growth of the test microorganisms. This is done by performing a standard MIC assay (detailed below) using only the solvent, serially diluted in the same manner as the test compound. The final concentration of the solvent in the assay wells should never exceed this predetermined non-inhibitory level.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.[2]
Principle: A standardized suspension of a test microorganism is challenged with serial dilutions of the furan derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test furan derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Working Inoculum Dilution: Dilute the adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
-
Plate Preparation:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration in well 1 by adding, for example, 4 µL of a 1 mg/mL furan derivative stock to 96 µL of broth (for a starting concentration of 40 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the furan derivative that shows no visible turbidity. This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)
Many infections are complicated by microbial biofilms, which are highly resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation is a critical secondary assay.
Principle: This assay quantifies the ability of a furan derivative to prevent bacteria from adhering to a surface and forming a biofilm. The total biofilm biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured.
Materials:
-
Same materials as MIC assay, plus:
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Step-by-Step Methodology:
-
Plate Setup: Prepare serial dilutions of the furan derivative in a 96-well plate with the appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose often promotes biofilm formation) and inoculum, as described in the MIC protocol (Steps 1-4). Use sub-MIC concentrations to ensure that any reduction in biofilm is not simply due to the inhibition of planktonic growth.
-
Incubation for Biofilm Formation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm to form at the bottom of the wells.
-
Washing: Gently discard the liquid content (planktonic cells) from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing a significant reduction in absorbance compared to the growth control.
Protocol 3: Time-Kill Kinetic Assay
This assay provides valuable information on the pharmacodynamics of a compound, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11]
Principle: A standardized inoculum of bacteria is exposed to a constant concentration of the furan derivative (typically at multiples of its MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (Colony Forming Units, CFU/mL).
Step-by-Step Methodology:
-
Preparation: Prepare flask cultures containing the test organism in broth at a starting density of ~5 x 10⁵ CFU/mL.
-
Exposure: Add the furan derivative to different flasks at concentrations of 1x, 2x, 4x, and 8x MIC. Include a no-drug growth control.
-
Sampling: Incubate the flasks at 37°C with shaking. At time points 0, 2, 4, 6, 8, and 24 hours, remove an aliquot from each flask.
-
Quantification of Viable Cells: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[11]
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize representative MIC values for different classes of furan derivatives against key pathogens, compiled from the scientific literature. These values serve as a benchmark for researchers developing new compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Staphylococcus aureus (µg/mL) | Methicillin-Resistant S. aureus (MRSA) (µg/mL) | Reference(s) |
| 2(5H)-Furanone (F105) | 10 | 20 | [12] |
| l-Borneol Furanone (F131) | 8–16 | 8–16 | [13] |
| Benzofuran Derivative (1) | 12.5 | - | [4] |
| Benzofuran Derivative (2) | 25 | - | [4] |
| Hydroxylated Benzofuran (15, 16) | - | 0.78-3.12 | [5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Salmonella typhimurium (µg/mL) | Reference(s) |
| Benzofuran Derivative (1) | 25 | - | 12.5 | [4] |
| Furan-based pyrimidine-thiazolidinone (8k) | 12.5 | - | - |
Table 3: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Fungi
| Compound/Derivative Class | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Reference(s) |
| (E)-3-(Furan-2-yl)acrylic acid | 64 | 256 | 512 | [14] |
| 5-Arylfuran-2-carboxamide (6) | - | 62–125 | 125–250 | [7] |
| l-Borneol Furanone (F131) | 32–128 | - | - | [13] |
Conclusion and Future Perspectives
The furan scaffold is a remarkably fertile ground for the discovery of new antimicrobial agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel furan derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for advancing compounds through the drug development pipeline. Key considerations for future work should include exploring structure-activity relationships (SAR) to optimize potency and reduce toxicity, investigating activity against a broader panel of multidrug-resistant clinical isolates, and elucidating the specific molecular targets of novel non-nitrofuran derivatives. The continued exploration of this versatile chemical class holds significant promise for delivering the next generation of therapies to combat infectious diseases.
References
- Khabibrakhmanova, A. M., Faizova, R. G., Gerasimova, D. P., Trizna, E. Y., & Kurbangalieva, A. R. (2024). Optically Active Sulfoxides from 2(5H)-Furanone and Monoterpene Alcohols: Synthesis, Structure, and Antibacterial Activity. Molecules, 29(22), 5029.
- Trizna, E. Y., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Journal of Fungi, 7(11), 939.
- De Witte, H., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 492(1-2), 174-184.
- de Oliveira, C. M. A., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Letters in Applied Microbiology, 76(11), ovad158.
- Gnanasekar, S., et al. (2022). Fractional inhibitory concentration of bio-actives from agricultural waste disassembles biofilms and quenches virulence of nosocomial pathogens. Environmental Research, 214, 113945.
- Yarlagadda, V., et al. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of Mahatma Gandhi Institute of Medical Sciences, 21(2), 93.
- Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(15), 5780.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
- Kaur, R., & Kishore, D. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(1), 1.
- Application of furanone compounds for the modulation of biofilm formation in common wound pathogens. (2018).
- Santos, C., et al. (2023). Synthesis and Antifungal Evaluation Against Candida spp.
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. In Microbiology. Retrieved from [Link]
- Kim, H., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 65(2), 1472-1491.
- Koca, M., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 42(3), 375-382.
- Castillo-Maldonado, I., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(10), 1013-1021.
- Nguyen, V. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(3), 1867-1877.
- Trizna, E. Y., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2235.
- Antifungal activity against Candida albicans stains (MIC values in μg/mL). (n.d.).
- McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Supplement_A), 23-30.
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(20), 2231-2244.
- Khamari, B., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Intervirology, 1-11.
- Desai, N. C., et al. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Pharmaceutical Sciences, 83(4), 826-835.
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012).
- Melander, R. J., et al. (2015). Agents that Inhibit Bacterial Biofilm Formation. Current Topics in Medicinal Chemistry, 15(14), 1334-1355.
- Long, Y., et al. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans.
- Sankar, M., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. ACS Omega, 9(37), 40589-40601.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
- Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 34(1-2), 1-15.
- Trizna, E. Y., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2235.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Fungal Cell Wall. Molecules, 28(3), 1083.
- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (2025). Benchchem.
- Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. (2025). MDPI.
- Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis. (2022). Frontiers in Veterinary Science, 9, 861347.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022).
Sources
- 1. karger.com [karger.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Fractional inhibitory concentration of bio-actives from agricultural waste disassembles biofilms and quenches virulence of nosocomial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
developing a cell-based assay with 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid
Application Note & Protocol
Title: Development of a High-Throughput Calcium Flux Assay to Profile 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid Activity on the FFAR1/GPR40 Receptor
Abstract
This application note describes the development and validation of a robust, cell-based functional assay to characterize the pharmacological activity of this compound. Based on structural similarities to known bioactive molecules, the Free Fatty Acid Receptor 1 (FFAR1/GPR40), a Gq-coupled receptor implicated in metabolic disease, was selected as a plausible target. We detail a homogeneous, fluorescence-based calcium flux assay in a 384-well format using a Chinese Hamster Ovary (CHO-K1) cell line stably expressing human FFAR1. The protocol outlines cell culture, compound handling, assay execution using a fluorescent plate reader, and data analysis. The assay was validated using a known FFAR1 agonist and demonstrated excellent quality and reproducibility, confirmed by a Z'-factor > 0.7, making it suitable for compound potency determination and high-throughput screening (HTS).
Introduction
The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients.[1] The compound of interest, this compound, combines this furan core with a dichlorophenyl group, suggesting potential biological activity. While the specific targets of this molecule are uncharacterized, its structure bears resemblance to ligands that modulate G-protein coupled receptors (GPCRs).
The Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a GPCR that is activated by medium to long-chain fatty acids. Upon activation, FFAR1 primarily couples to the Gαq subunit, initiating a signaling cascade that results in the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[2] This pathway is particularly important in pancreatic β-cells, where FFAR1 activation potentiates glucose-stimulated insulin secretion.[2][3] As such, FFAR1 has emerged as a promising therapeutic target for type 2 diabetes.
This guide provides a comprehensive, field-tested protocol for developing a cell-based assay to determine if this compound acts as a modulator of the FFAR1 receptor by measuring its effect on intracellular calcium mobilization.
Assay Principle & Signaling Pathway
The assay quantifies the activation of the Gq signaling pathway downstream of the FFAR1 receptor. In this pathway, agonist binding to FFAR1 induces a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.
This transient increase in intracellular Ca2+ is detected by a fluorescent indicator dye (e.g., Fluo-4 AM) that is pre-loaded into the cells. The dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+, which can be measured in real-time using a fluorescence plate reader. The intensity of the fluorescent signal is directly proportional to the intracellular Ca2+ concentration and thus serves as a readout for FFAR1 receptor activation.
Caption: Gq signaling cascade initiated by FFAR1 agonist binding.
Materials and Methods
Reagents and Consumables
-
Cell Line: CHO-K1/hFFAR1 stable cell line (e.g., from DiscoverX or created in-house). Parental CHO-K1 cells (ATCC, CCL-61) should be used as a negative control.[4]
-
Test Compound: this compound (e.g., from Amerigo Scientific or Sigma-Aldrich).[5]
-
Control Agonist: GW9508 or a similar potent FFAR1 agonist.
-
Culture Medium: F-12K Medium (ATCC, 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).[6]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium assay kit (e.g., from Thermo Fisher Scientific).
-
Compound Diluent: 100% Dimethyl Sulfoxide (DMSO).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
Equipment
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow biosafety cabinet.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR Tetra®, FlexStation® 3).
-
Multichannel pipettes and/or automated liquid handler.
-
Centrifuge for cell pelleting.
Detailed Experimental Protocols
This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity at every stage.
Protocol 1: Cell Culture and Plating
Causality: Consistent cell health and density are critical for assay reproducibility. Plating cells 24-48 hours before the assay ensures they form a confluent monolayer and are in a healthy logarithmic growth phase.[7]
-
Maintain Cells: Culture the CHO-K1/hFFAR1 cells in T-75 flasks with complete culture medium. Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cultures to become over-confluent.
-
Harvest Cells: On the day of plating, wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or a brief trypsin treatment.
-
Prepare Cell Suspension: Resuspend the detached cells in fresh, pre-warmed culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Plate Cells: Adjust the cell suspension density to 2.5 x 10^5 cells/mL. Dispense 40 µL per well into a 384-well black-walled, clear-bottom plate to achieve a target density of 10,000 cells/well.
-
Incubate: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
Protocol 2: Compound Preparation
Causality: A serial dilution prepares a range of concentrations to determine compound potency (EC50). Keeping the final DMSO concentration constant (and low, ≤0.5%) across all wells is crucial to prevent solvent-induced artifacts.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform an 11-point, 1:3 serial dilution in 100% DMSO to create a dose-response plate. Include a DMSO-only well for the vehicle (negative) control.
-
Intermediate Plate: Prepare an intermediate plate by diluting the compound plate 1:50 into Assay Buffer. This creates a 2X final concentration plate.
Protocol 3: Calcium Flux Assay
Causality: The no-wash dye loading procedure simplifies the workflow for HTS. Probenecid is included in the assay buffer to inhibit organic anion transporters, preventing the active efflux of the dye from the cytoplasm and thereby improving signal stability.
-
Prepare Dye-Loading Solution: Reconstitute the Fluo-4 AM dye as per the manufacturer’s instructions. Prepare the final loading solution in Assay Buffer.
-
Load Cells with Dye: On the day of the assay, remove the culture medium from the cell plate. Add 40 µL of the dye-loading solution to each well.
-
Incubate: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Execute Assay on Plate Reader:
-
Place both the cell plate and the 2X compound plate into the fluorescence plate reader.
-
Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm.
-
Program the liquid handler to add 40 µL from the compound plate to the cell plate.
-
Data Acquisition: Record fluorescence for 10-20 seconds to establish a stable baseline, then initiate compound addition. Continue recording the fluorescence signal every 1-2 seconds for an additional 120-180 seconds to capture the peak calcium response.
-
Data Analysis and Interpretation
-
Data Normalization: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. For dose-response analysis, normalize the data by setting the vehicle control (DMSO) response to 0% and the maximal response of the control agonist to 100%.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response model) to determine the EC50 (potency) and Emax (efficacy).
-
Assay Quality Control (QC): The Z'-factor is a statistical parameter used to validate the quality of an HTS assay.[8][9] It measures the separation between the positive and negative control distributions.
Sample Data Presentation
| Parameter | This compound | Control Agonist (GW9508) |
| EC50 (µM) | 1.25 | 0.05 |
| Emax (% Control) | 95% | 100% |
| Hill Slope | 1.1 | 1.0 |
| Assay Z'-Factor | \multicolumn{2}{c | }{0.78} |
Experimental Workflow Visualization
Caption: High-level workflow for the FFAR1 calcium flux assay.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Poor cell health; Insufficient receptor expression; Inactive dye. | Ensure cells are healthy and sub-confluent[12]; Verify FFAR1 expression via qPCR or Western blot; Use fresh, properly stored Fluo-4 AM. |
| High Well-to-Well Variability | Inconsistent cell plating; Pipetting errors; Edge effects. | Use an automated dispenser for cell plating; Calibrate pipettes; Avoid using the outer wells of the plate or fill them with buffer. |
| Poor Z'-Factor (<0.5) | Any of the above; Suboptimal positive control concentration. | Optimize positive control concentration to be at or near Emax; Review all steps for sources of variability. |
| Compound Insolubility | Compound precipitating in aqueous assay buffer. | Check compound solubility; If needed, add a low concentration of a solubilizing agent like BSA to the assay buffer. |
References
-
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid. Sigma-Aldrich. [Link]
-
In Vitro Cell Based Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Zhang JH, Chung TD, Oldenburg KR. J Biomol Screen. 1999;4(2):67-73. [Link]
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Fultang N, et al. NIH. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Hauge M, et al. PLoS One. 2014;9(1):e81303. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
-
1999 The Society for Biomolecular Screening. Zhang JH, Chung TD, Oldenburg KR. Broad Institute. [Link]
-
Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]
-
5-(3-Chlorophenyl)furan-2-carboxylic acid. PubChem. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. National Toxicology Program. [Link]
-
Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Ast J, et al. J Biol Chem. 2015;290(48):28656-67. [Link]
-
CHO-K1 Cells. Cytion. [Link]
-
What is Z' (read Z-factor)? RxPlora. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. [Link]
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Molecules. 2012;17(6):6633-6646. [Link]
-
5-(3,5-Dichlorophenyl)furan-2-carboxylic acid. Amerigo Scientific. [Link]
-
On HTS: Z-factor. On HTS. [Link]
-
Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. ResearchGate. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 3. Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 6. wiki.digiomics.com [wiki.digiomics.com]
- 7. marinbio.com [marinbio.com]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.broadinstitute.org [data.broadinstitute.org]
- 10. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 11. assay.dev [assay.dev]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols: Preparing Stock Solutions of Poorly Soluble Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, their inherent hydrophobicity often leads to poor aqueous solubility, presenting a significant hurdle for in vitro and in vivo studies.[1] The ability to prepare accurate and stable stock solutions is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive framework for understanding and overcoming the challenges associated with solubilizing furan compounds, ensuring the integrity of your research.
Understanding Furan Compound Solubility
The solubility of furan and its derivatives is dictated by their molecular structure. The furan ring itself is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom.[2] While the oxygen atom can participate in hydrogen bonding, the overall aromatic and hydrocarbon-like character of the ring system contributes to its low water solubility.[2][3] Furan is soluble in many common organic solvents like ethanol, ether, and acetone, but only slightly soluble in water.[2][4] The addition of various functional groups to the furan ring can further influence its solubility, with nonpolar substituents generally decreasing aqueous solubility and polar or ionizable groups increasing it.
A significant number of new drug candidates, many of which may contain heterocyclic structures like furan, exhibit poor aqueous solubility.[5] This necessitates the use of various solubilization techniques to enable their study in biological systems.
Key Factors Influencing Solubility:
-
Molecular Weight and Lipophilicity: Higher molecular weight and increased lipophilicity (logP) of substituents on the furan ring generally lead to lower aqueous solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by solvent-solute interactions for dissolution to occur.
-
Ionization State (pKa): For furan compounds with acidic or basic functional groups, solubility is highly pH-dependent.
Solvent Selection and Strategy
The choice of solvent is the most critical first step in preparing a stock solution. The ideal solvent should completely dissolve the furan compound at the desired concentration, be compatible with downstream experimental assays, and have minimal toxicity to the biological system being studied.
Common Solvents for Furan Compounds:
| Solvent | Properties and Considerations | Suitability for Furan Compounds |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6] However, it can be toxic to cells at higher concentrations (typically >0.5% v/v) and is hygroscopic, which can lead to compound precipitation over time.[7][8] | Excellent initial choice for most poorly soluble furan compounds due to its high solubilizing power.[9] |
| Ethanol (EtOH) | A less toxic alternative to DMSO, miscible with water.[10] Its solubilizing power is generally lower than that of DMSO. | Suitable for moderately hydrophobic furan compounds. Often used in combination with other solvents or for final dilutions. |
| Methanol (MeOH) | A polar protic solvent with good solubilizing properties for a range of organic compounds.[11] | Can be effective for certain furan derivatives, particularly those with some polarity.[11] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with strong solubilizing capabilities. | A good alternative to DMSO, but also carries concerns of cellular toxicity.[12] |
| Tetrahydrofuran (THF) | A cyclic ether that can be a good solvent for many organic compounds.[9] | Can be used for solubilizing certain furan derivatives, particularly in binary solvent systems with water.[9] |
The Co-Solvent Approach
For particularly challenging compounds, a co-solvent strategy can be highly effective. This involves using a mixture of solvents to achieve a polarity that is optimal for solubilizing the target compound.[10][13] A common approach is to first dissolve the compound in a strong organic solvent like DMSO and then carefully dilute it with an aqueous buffer or cell culture medium.[12] This technique reduces the overall percentage of the organic solvent in the final working solution, minimizing its potential for toxicity.[7]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble furan compound in DMSO.
Materials:
-
Furan compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask or appropriate clean container[14]
-
Pipettes for precise liquid measurement[14]
-
Vortex mixer or sonicator
Procedure:
-
Determine the Desired Concentration: Decide on the final concentration of your stock solution (e.g., 10 mM, 50 mM).[14] This will depend on the solubility of the compound and the requirements of your experiments.
-
Weigh the Compound: Accurately weigh the required amount of the furan compound using an analytical balance and transfer it to a clean, dry volumetric flask or vial.[15]
-
Add DMSO: Slowly add a small amount of DMSO to the container with the compound while gently swirling.[14] It is crucial to add the DMSO gradually to facilitate proper dissolution.[14]
-
Ensure Complete Dissolution: Continue adding DMSO to reach the final desired volume.[14] Vigorously vortex the solution to ensure the compound is fully dissolved.[14] If the compound is still not fully dissolved, sonication can be employed to aid in the process.[16]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear and free of any precipitate.
-
Storage: Store the stock solution in appropriately labeled, airtight vials. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[7][8] Store at -20°C or -80°C.
Protocol 2: Serial Dilution for Working Solutions
This protocol describes how to prepare working solutions from a concentrated stock solution for use in cellular or biochemical assays.
Materials:
-
Concentrated stock solution (e.g., in DMSO)
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
Procedure:
-
Calculate Dilutions: Determine the final concentration of the working solution and the required volume. Calculate the volume of the stock solution needed to achieve this concentration.
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.[7] For example, if diluting a DMSO stock into an aqueous buffer, first prepare an intermediate dilution in a solution containing a higher percentage of DMSO before the final dilution.
-
Mixing: After each dilution step, gently mix the solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can cause protein denaturation in media containing serum.
-
Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of your experimental system (typically <0.5% for cell-based assays).[7]
-
Controls: Always prepare a vehicle control containing the same final concentration of the solvent as your working solutions to account for any effects of the solvent on the experiment.[7]
Visualization of the Workflow
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ziath.com [ziath.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. researchgate.net [researchgate.net]
Topic: Techniques for Measuring Enzyme Inhibition by Furan Derivatives
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent enzyme inhibition.[1][2] Accurately quantifying the inhibitory potential of furan derivatives is a critical step in drug discovery and development. This guide provides a comprehensive overview of the principles, techniques, and detailed protocols for measuring enzyme inhibition by these compounds. We delve into foundational screening assays, advanced biophysical methods for mechanistic studies, and critical data analysis workflows. Special consideration is given to the unique chemical properties of the furan ring, such as its potential for metabolic activation and covalent modification, which can influence experimental design and data interpretation.[3] This document is designed to equip researchers with the expertise to generate robust, reliable, and insightful data on furan-based enzyme inhibitors.
Introduction: The Furan Moiety in Enzyme Inhibition
Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of many diseases. Consequently, enzyme inhibitors constitute a major class of therapeutic agents.[4] The furan ring, a five-membered aromatic heterocycle, is a versatile building block in the design of such inhibitors.[5] Its unique electronic properties and ability to form key interactions, such as hydrogen bonds and π-π stacking with enzyme active site residues, make it an attractive scaffold for medicinal chemists.[6] Furan derivatives have been successfully developed as inhibitors for a wide range of enzyme targets, including kinases, proteases, and metabolic enzymes, showcasing their broad therapeutic potential.[7][8][9]
The journey of a potential drug from a chemical library to a clinical candidate involves rigorous characterization of its interaction with the target enzyme. This process begins with identifying "hits" from initial screens and progresses to detailed mechanistic studies to understand how the inhibitor works. Key parameters that quantify an inhibitor's potency and mechanism include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[4]
The Furan Scaffold: Special Considerations
While the furan ring offers significant advantages in inhibitor design, it also presents unique challenges that researchers must consider.
-
Metabolic Activation: The furan ring can be metabolically activated by cytochrome P450 enzymes to form reactive metabolites, such as unsaturated 1,4-dicarbonyls (e.g., cis-2-butene-1,4-dial).[3] This reactivity is the basis for the hepatotoxicity of furan itself.
-
Covalent Inhibition: These reactive metabolites can form covalent bonds with nucleophilic residues (like cysteine, lysine, or histidine) on the target enzyme.[3] This can lead to irreversible or slowly reversible inhibition. It is crucial to distinguish between reversible and covalent mechanisms, as they have different pharmacological implications. Some furan-containing compounds are intentionally designed as covalent inhibitors.[9][10]
-
Assay Interference: The chemical properties of furan derivatives, like any compound class, can potentially lead to assay artifacts. This includes non-specific binding, aggregation, or interference with the detection method (e.g., absorbance or fluorescence quenching). Proper controls are essential to mitigate these risks.
The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibitors, which forms the basis for the protocols described in this guide.
Caption: General workflow for screening and characterization of enzyme inhibitors.
Foundational Assays for Initial Screening
The first step in evaluating a library of furan derivatives is typically a high-throughput screen to identify compounds that inhibit the target enzyme at a single concentration. Hits from this screen are then subjected to dose-response analysis to determine their potency (IC₅₀). Spectrophotometric and fluorescence-based assays are the workhorses for this phase due to their robustness, scalability, and cost-effectiveness.[11]
Spectrophotometric (Absorbance) Assays
These classic assays monitor the course of an enzyme reaction by measuring changes in the absorbance of light by the reaction mixture.[12] The principle relies on a substrate or product of the reaction having a distinct absorbance spectrum. The rate of change in absorbance is directly proportional to the rate of the enzyme-catalyzed reaction.
-
Causality: This method is chosen for its simplicity and wide applicability. If an enzyme's substrate or product is chromophoric (absorbs light), the reaction can be monitored directly. If not, the reaction can often be coupled to a second, chromogenic reaction. For example, oxidoreductases that use NAD⁺/NADH can be monitored by the change in absorbance at 340 nm, the wavelength at which NADH absorbs.
Fluorescence-Based Assays
Fluorescence assays measure the light emitted by a fluorophore. They are generally more sensitive than absorbance assays and can be used in several formats.[13] A common approach involves using a substrate that is weakly fluorescent but becomes highly fluorescent upon enzymatic conversion.
-
Causality: The higher sensitivity of fluorescence allows for the use of lower enzyme and substrate concentrations, which can be advantageous for conserving precious reagents and for studying high-affinity inhibitors.[13] However, furan derivatives themselves can sometimes be fluorescent or can quench the fluorescence of the reporter molecule, necessitating careful controls to rule out assay artifacts.
| Parameter | Spectrophotometric (Absorbance) Assay | Fluorescence-Based Assay | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Change in light absorption | Change in light emission | Measures heat of reaction | Change in refractive index upon binding |
| Primary Output | Reaction Rate, IC₅₀ | Reaction Rate, IC₅₀ | kcat, KM, ΔH, KD, Ki | Kon, Koff, KD, Ki |
| Label-Free | No (requires chromophore) | No (requires fluorophore) | Yes | Yes |
| Sensitivity | Moderate | High[14] | Moderate to High[15] | High[16] |
| Throughput | High | High | Low to Medium | Medium to High |
| Key Advantage | Low cost, robust, widely available[11] | High sensitivity, low sample consumption[13] | Provides full thermodynamic profile[17] | Real-time kinetics, no labels needed[18] |
| Considerations | Compound interference with absorbance | Compound fluorescence/quenching | Requires measurable reaction enthalpy | Requires enzyme immobilization |
Table 1: Comparison of common techniques for measuring enzyme inhibition.
Protocol: Determination of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[19] It is the most common metric for comparing the potency of different inhibitors.
Objective:
To determine the IC₅₀ value of a furan derivative against a target enzyme using a spectrophotometric assay in a 96-well plate format.
Materials:
-
Target Enzyme
-
Substrate
-
Furan derivative inhibitor (stock solution in DMSO)
-
Assay Buffer (optimized for pH, ionic strength)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a 2X substrate solution in assay buffer. The concentration is typically set at or near the Michaelis constant (Kₘ) of the enzyme for that substrate.
-
Prepare a serial dilution of the furan inhibitor. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in assay buffer containing a constant percentage of DMSO (e.g., 1%). Include a "no inhibitor" control (buffer + DMSO only).
-
-
Assay Plate Setup:
-
Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.
-
Add 50 µL of the "no inhibitor" control to at least three wells (for 0% inhibition control).
-
Add 100 µL of assay buffer to three wells (for background/blank control, no enzyme).
-
-
Pre-incubation (Self-Validation Step):
-
Add 50 µL of the 2X enzyme solution to the inhibitor and control wells (but not the blank wells).
-
Mix gently and incubate the plate for 15-30 minutes at the desired assay temperature.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium. For suspected covalent or slow-binding inhibitors, this pre-incubation time is critical and may need to be extended and varied to characterize the time-dependency of inhibition.[20]
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells (including blanks).
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the average rate of the blank wells from all other rates.
-
Normalize the data by expressing the rates as a percentage of the "no inhibitor" control (which represents 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[19]
-
Caption: Modes of reversible enzyme inhibition.
Summary and Best Practices
Measuring the inhibition of enzymes by furan derivatives requires a multi-faceted approach, progressing from broad screening to detailed mechanistic investigation.
-
Start Simple: Use robust, cost-effective methods like spectrophotometry or fluorimetry to determine IC₅₀ values and rank compound potency.
-
Be Mindful of the Scaffold: Always consider the potential for furan derivatives to act as covalent inhibitors or to interfere with the assay format. Run appropriate controls, such as pre-incubation time-course experiments and counter-screens without the enzyme.
-
Confirm the Mechanism: For promising hits, determining the kinetic mechanism of inhibition is essential for understanding how the compound works and for guiding structure-activity relationship (SAR) studies.
-
Validate with Biophysics: Use label-free methods like ITC or SPR to confirm direct binding and to obtain a complete thermodynamic and kinetic profile of the interaction. This provides the highest level of confidence in the inhibitor's properties.
By following these principles and protocols, researchers can generate high-quality, reproducible data, accelerating the development of novel and effective furan-based enzyme inhibitors for a variety of therapeutic applications.
References
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Center for Biotechnology Information. [Link]
-
Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. (n.d.). Apollo. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PubMed. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PubMed Central. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Preprints.org. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central. [Link]
-
Design and Synthesis of Covalent Inhibitors of FabA. (2023). ACS Omega. [Link]
-
Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2023). ResearchGate. [Link]
-
Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). (n.d.). ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Royal Society of Chemistry. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). YouTube. [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. [Link]
-
Characterizing Enzyme Kinetics by iTC. (n.d.). TA Instruments. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). ACS Publications. [Link]
-
Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
Pharmacological activity of furan derivatives. (2024). Qeios. [Link]
-
A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. (2024). ACS Publications. [Link]
-
Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. (n.d.). PubMed. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
-
Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. (2021). ACS Catalysis. [Link]
-
Spectrophotometric assays. (n.d.). ResearchGate. [Link]
-
Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]
-
Enzyme kinetics determined by single-injection isothermal titration calorimetry. (n.d.). BYU Physics and Astronomy. [Link]
-
Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. (2008). PubMed. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2023). ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). ResearchGate. [Link]
-
Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. (2023). MDPI. [Link]
-
Functional and cellular consequences of covalent target protein modification by furan in rat liver. (2016). PubMed. [Link]
-
Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis [repository.cam.ac.uk]
- 9. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes | MDPI [mdpi.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 18. criver.com [criver.com]
- 19. courses.edx.org [courses.edx.org]
- 20. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
purification challenges for crude furan-2-carboxylic acid products
Welcome to the technical support center for the purification of crude furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your critical applications.
Introduction: The Challenge of Pure Furan-2-Carboxylic Acid
Furan-2-carboxylic acid, a key intermediate in pharmaceuticals and specialty chemicals, is commonly synthesized via the Cannizzaro reaction of furfural.[1] This route, while effective, inherently produces a 1:1 mixture of the desired acid and furfuryl alcohol, alongside various by-products.[1] Consequently, the crude product is often a discolored solid contaminated with unreacted starting materials, co-products, and polymeric tars, necessitating robust purification strategies.[2] This guide will address the most pressing purification challenges to help you obtain high-purity furan-2-carboxylic acid consistently.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of furan-2-carboxylic acid.
Color and Appearance
Q1: My crude furan-2-carboxylic acid is a dark brown or black solid. What causes this discoloration, and how can I remove it?
A1: The dark coloration is typically due to polymeric or tarry by-products formed from the degradation of furfural and furfuryl alcohol under the reaction conditions.[2] These impurities are often highly conjugated and absorb visible light, leading to the dark appearance.
-
Primary Cause: Acid-catalyzed polymerization of furfuryl alcohol is a common side reaction. The presence of residual acid from the workup can exacerbate this issue.
-
Troubleshooting Steps:
-
Decolorizing Carbon (Activated Charcoal): This is the most effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules. We recommend using it during recrystallization.
-
Solvent Selection for Recrystallization: Choosing an appropriate solvent is critical. Water is a good choice as furan-2-carboxylic acid is soluble in hot water, and many of the polymeric impurities are less soluble.[1][2]
-
Avoid Excessive Heat: Furan-2-carboxylic acid can decarboxylate at elevated temperatures (starting around 140-160 °C), which can lead to further degradation and discoloration.[3] During purification, maintain the temperature as low as is feasible.
-
Q2: After recrystallization with activated carbon, my furan-2-carboxylic acid is still slightly yellow. Is this acceptable, and how can I get a perfectly white product?
A2: A faint yellow tint may indicate the presence of trace impurities that were not fully removed by a single recrystallization. For many applications, this level of purity may be sufficient. However, for applications requiring very high purity, such as in drug development, further purification is necessary.
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization, again with a fresh portion of activated carbon, can often remove the residual color. 2 to 3. Sublimation: Sublimation is an excellent technique for obtaining highly pure, white crystalline furan-2-carboxylic acid. Since furan-2-carboxylic acid has a relatively high vapor pressure, it can be sublimed under vacuum, leaving non-volatile impurities behind.
-
Recrystallization from a different solvent system: If water is not yielding a colorless product, consider a mixed solvent system or a different solvent altogether. A mixture of water and an organic solvent, or a non-polar solvent like carbon tetrachloride (with caution due to toxicity), has been reported to be effective.[2]
-
Purity and Contaminants
Q3: My NMR analysis shows the presence of furfuryl alcohol in my purified product. How can I remove it?
A3: Furfuryl alcohol is a common impurity, especially when the furan-2-carboxylic acid is synthesized via the Cannizzaro reaction.[1] Its presence can be problematic for downstream reactions.
-
Primary Cause: Incomplete separation during the initial workup. Furfuryl alcohol has some water solubility, which can lead to it being carried over with the aqueous phase containing the furoate salt.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The furan-2-carboxylic acid will be deprotonated and move to the aqueous phase, while the neutral furfuryl alcohol will remain in the organic phase. The aqueous phase can then be acidified to precipitate the pure acid.
-
Distillation: If the concentration of furfuryl alcohol is significant, vacuum distillation can be effective. Furfuryl alcohol is more volatile than furan-2-carboxylic acid. However, be mindful of the thermal sensitivity of furan-2-carboxylic acid.[2]
-
Q4: I suspect my product is contaminated with inorganic salts. How can I confirm and remove them?
A4: Inorganic salts, such as sodium sulfate or sodium hydrogen sulfate, can be introduced during the reaction workup (e.g., neutralization or drying steps).[2]
-
Confirmation:
-
Residue on Ignition: A simple test is to heat a small sample of the product on a spatula in a flame. If a non-combustible residue remains, inorganic salts are likely present.
-
Solubility Test: Inorganic salts are generally insoluble in most organic solvents. Dissolving the product in a hot organic solvent in which furan-2-carboxylic acid is soluble and filtering out any insoluble material can indicate the presence of salts.
-
-
Troubleshooting Steps:
-
Recrystallization from Water: Water is an excellent solvent for removing inorganic salts. Furan-2-carboxylic acid is moderately soluble in cold water but more soluble in hot water, allowing for good recovery upon cooling, while the salts remain in the aqueous solution.[1]
-
Solvent Extraction: Dissolve the crude product in an organic solvent where furan-2-carboxylic acid is soluble but the salts are not. Filter the solution to remove the insoluble salts.
-
Yield and Recovery
Q5: My recovery after recrystallization from water is very low. What are the possible reasons and how can I improve it?
A5: Low recovery is a common issue and can be attributed to several factors.
-
Primary Causes:
-
High Solubility in Cold Solvent: Furan-2-carboxylic acid has a non-negligible solubility in cold water (approximately 27.1 g/L).[1] Using too large a volume of water for recrystallization will result in a significant amount of product remaining in the mother liquor.
-
Premature Crystallization: If the solution is cooled too quickly, small crystals can form that are difficult to filter, leading to loss.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling to a low enough temperature will result in a lower yield.
-
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot water necessary to fully dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. Alternatively, the mother liquor can be extracted with an organic solvent to recover the dissolved product.[2]
-
Purification Protocols
Here we provide detailed, step-by-step protocols for the most common and effective purification techniques for furan-2-carboxylic acid.
Protocol 1: Recrystallization from Water with Activated Carbon
This is the most common and generally effective method for removing colored impurities and some organic contaminants.
Materials:
-
Crude furan-2-carboxylic acid
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude furan-2-carboxylic acid and the minimum amount of deionized water to form a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude acid) to the hot solution. Caution: Add the carbon slowly to prevent bumping.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. While hot, filter the solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Sublimation
Sublimation is an excellent method for obtaining very high-purity furan-2-carboxylic acid, particularly for removing non-volatile impurities.
Materials:
-
Crude or recrystallized furan-2-carboxylic acid
-
Sublimation apparatus
-
Vacuum pump
-
Cold finger or condenser
-
Heating mantle
Procedure:
-
Apparatus Setup: Place the crude or partially purified furan-2-carboxylic acid in the bottom of the sublimation apparatus. Assemble the apparatus with the cold finger or condenser.
-
Vacuum: Evacuate the apparatus using a vacuum pump to a pressure of <1 mmHg.
-
Cooling: Start the flow of cold water through the cold finger or condenser.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle. The temperature should be high enough to cause sublimation but below the melting point of the acid (typically 100-120 °C under vacuum).
-
Collection: The pure furan-2-carboxylic acid will sublime and deposit as crystals on the cold surface of the condenser.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus and collect the pure crystals from the cold finger.
Data Summary
The following table summarizes key physicochemical properties of furan-2-carboxylic acid, which are critical for designing purification protocols.
| Property | Value | Source |
| Melting Point | 128-133.5 °C | [1][4][5] |
| Boiling Point | 230-232 °C | [1][4] |
| Solubility in Water | 27.1 g/L (cold), readily soluble in hot | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of crude furan-2-carboxylic acid.
Caption: A typical purification workflow for crude furan-2-carboxylic acid.
Decision-Making Diagram for Troubleshooting
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision-making guide for troubleshooting furan-2-carboxylic acid purification.
References
- Separation and purification of furan carboxylates.
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
- 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses.
- 2-Furoic acid. Wikipedia.
- Synthesis and Characteriz
- Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
- Thermal decarboxylation of 2-furoic acid and its implication for the form
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.
- 2-furoic acid, 88-14-2. The Good Scents Company.
- 2-Furancarboxylic acid. PubChem.
- METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION.
- Microbial degradation of furanic compounds: Biochemistry, genetics, and impact.
Sources
Furan Derivatives Stability & Workup Technical Support Center
Welcome to the technical support center dedicated to the nuanced art of handling furan derivatives. For researchers, medicinal chemists, and process development scientists, the furan core is a valuable heterocyclic building block, prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] However, its modest aromaticity compared to benzene renders it notoriously sensitive, particularly during reaction workup and purification.[3]
This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own lab work. Here, we will address the most common challenges and provide field-tested solutions to preserve the integrity of your furan-containing molecules.
Core Principles of Furan Stability
Understanding why furans degrade is the first step toward preventing it. The two primary culprits are acid and oxidation.
1. Acid Sensitivity: The furan ring is exceptionally labile under acidic conditions.[4][5] Protonation at the C2 position breaks the aromaticity and initiates a cascade that can lead to ring-opening and subsequent polymerization.[4][6] This process is often irreversible and results in the formation of intractable dark tars or complex mixtures of byproducts.[7] The rate-limiting step is the initial diffusion of a proton to the furan ring, which is why even trace amounts of acid during workup can be destructive.[6]
-
Electron-donating groups (e.g., alkyl, alkoxy) on the furan ring exacerbate this instability by increasing the ring's electron density and making it more susceptible to protonation.
-
Electron-withdrawing groups (e.g., acyl, carboxyl) tend to stabilize the ring against acid-catalyzed degradation by decreasing its electron density.[4]
2. Oxidative Degradation: Furans are susceptible to oxidation, which can occur upon exposure to air (autoxidation), strong oxidizing agents, or even during routine purification steps like chromatography on silica gel. This can lead to ring-opening or the formation of various oxidized species.
Visualizing Furan Degradation
To better understand the primary degradation pathway, the following diagram illustrates the acid-catalyzed ring-opening of a generic furan derivative.
Caption: Acid-catalyzed degradation of the furan ring.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of furan-containing compounds in a practical question-and-answer format.
Q1: My reaction mixture is acidic. How can I neutralize it without destroying my furan product?
A1: This is the most critical step in preserving a furan. Standard aqueous workups using dilute strong acids (like 1M HCl) for quenching or washing are strictly off-limits.
The Causality: Strong acids, even when dilute, provide a high concentration of protons that will rapidly catalyze the ring-opening and polymerization of the furan moiety.[4][6][7]
Recommended Solutions:
-
Mild Basic Quench: The best practice is to quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This provides a gentle neutralization of residual acid without exposing the furan to a harsh pH.
-
Weak Organic Acids: If an acidic wash is absolutely necessary to remove certain impurities, consider using a very dilute solution of a weak organic acid, such as 0.1M citric acid or acetic acid, and ensure the contact time is minimal. Always follow immediately with a bicarbonate wash.
-
Phase Separation: In many cases, you can bypass an aqueous wash altogether. Dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate, diethyl ether) and wash directly with saturated NaHCO₃ solution, followed by brine.
Q2: I see a lot of dark, tarry material after quenching my reaction. What happened?
A2: The formation of dark, insoluble material is a classic sign of furan polymerization. This indicates that the furan ring was exposed to conditions, most likely acidic, that initiated its degradation cascade.
The Causality: As explained in the core principles, acid protonates the furan ring, leading to the formation of highly reactive electrophiles that readily polymerize.[4]
Troubleshooting Steps:
-
Re-evaluate Your Quench: Was your quench sufficiently basic and performed at a low temperature? Ensure you are using a saturated bicarbonate solution and consider adding it to the reaction mixture at 0°C or below.
-
Check for Acidic Reagents: Did any of your reagents introduce acid? For example, some grades of chloroform can contain trace HCl. Ensure all solvents and reagents are neutral.
-
Temperature Control: High temperatures can accelerate decomposition.[8] Perform your workup at room temperature or below whenever possible.
Q3: My furan derivative seems to be degrading on the silica gel column. How can I purify it?
A3: Standard silica gel is slightly acidic and can be a potent source of degradation for sensitive compounds, including many furans.[9] The stationary phase itself can act as an acid catalyst.
The Causality: The surface silanol groups (Si-OH) on silica gel have a pKa that makes the surface acidic. This acidic environment can cause the same degradation pathways as an acidic aqueous workup, leading to streaking on the TLC plate and low recovery from the column.[9]
Recommended Solutions:
-
Deactivated Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol, then packing the column with this slurry.[10] This deactivates the acidic sites.[9][10]
-
Alternative Stationary Phases:
-
Minimize Contact Time: Run the column as quickly as possible. A "plug" filtration through a pad of deactivated silica or alumina may be sufficient to remove polar impurities without the prolonged contact time of a full column.
Q4: How should I concentrate and store my purified furan derivative?
A4: Degradation doesn't stop after purification. Heat and exposure to air and light can cause issues during solvent removal and storage.
The Causality:
-
Heat: Thermal decomposition can occur, especially if residual acid is present.
-
Oxygen: Furans can undergo autoxidation in the presence of air, leading to the formation of peroxides and other degradation products. This is often accelerated by light.
Best Practices:
-
Rotary Evaporation: Remove solvents under reduced pressure at a low temperature (typically ≤ 30°C). Do not evaporate to complete dryness if the compound is an oil; leaving a small amount of solvent can prevent oiling out and potential polymerization on the flask walls. Co-evaporate with a non-polar solvent like toluene to remove final traces of volatile impurities.
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, wrapped in aluminum foil to protect it from light, and refrigerated or frozen. For highly sensitive compounds, dissolving them in a dry, degassed solvent (like toluene or THF) for storage can improve long-term stability.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Dark color/tar formation during aqueous workup | Exposure to acidic conditions. | Quench with cold, saturated NaHCO₃ or K₂CO₃ solution. Avoid all strong acids. |
| Product streaking on TLC plate (silica gel) | On-plate decomposition due to silica acidity. | Spot the TLC plate and immediately elute. Add 1% Et₃N to the developing solvent. |
| Low or no recovery from silica gel column | Degradation on the acidic stationary phase. | Use deactivated silica (pre-treated with Et₃N), neutral alumina, or Florisil.[9][10] |
| Product decomposes during concentration | High temperature on rotary evaporator; residual acid. | Concentrate at low temperature (<30°C). Ensure all acid was removed during workup. |
| Purified compound darkens over time in storage | Oxidation and/or light-induced degradation. | Store cold, under an inert atmosphere (N₂ or Ar), and protected from light. |
Detailed Protocols & Workflows
Protocol 1: Standard Mild Workup for Furan Derivatives
This protocol is a robust starting point for most reactions producing acid-sensitive furan derivatives.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC/LCMS), cool the reaction vessel to 0°C in an ice-water bath.
-
Prepare Quench Solution: In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the reaction mixture. Cool this solution to 0°C.
-
Quench: Slowly, with vigorous stirring, transfer the reaction mixture via cannula or pouring into the cold NaHCO₃ solution. Caution: If residual reactive metals (e.g., n-BuLi) or acid chlorides are present, gas evolution (H₂ or CO₂) may occur. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Shake gently and allow the layers to separate.
-
Separate Layers: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Dry & Filter: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30°C.
Workup Decision Workflow
This diagram provides a logical decision-making process for selecting an appropriate workup and purification strategy.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Validation & Comparative
Validating the Biological Activity of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic Acid: A Comparative Guide
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is the critical first step. This guide provides a comprehensive framework for the biological validation of a promising, yet uncharacterized molecule: 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid. Our approach is rooted in a logical, stepwise progression from broad, high-throughput screening to more focused, mechanistic studies, culminating in preclinical assessments. This document will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, ensuring a robust and scientifically sound evaluation. We will compare its hypothetical performance against a known inhibitor to provide context for its potential efficacy.
Initial Assessment and Rationale for Investigation
The structure of this compound, featuring a furan core, a carboxylic acid group, and a dichlorinated phenyl ring, suggests potential interactions with biological macromolecules. Furan derivatives are present in numerous biologically active compounds, and the phenoxyacetic acid substructure is a known pharmacophore in various herbicides and other bioactive molecules.[1] The dichlorination pattern can enhance binding affinity and metabolic stability. Given these structural alerts, a primary investigation into its potential as an enzyme inhibitor is a logical starting point. For the purpose of this guide, we will hypothesize that the compound possesses anti-inflammatory or anti-fibrotic properties and proceed to validate this hypothesis.
Phase 1: In Vitro Target Identification and Potency
The initial phase of validation focuses on identifying a potential molecular target and quantifying the compound's potency. Enzyme inhibition assays are a cornerstone of this phase, offering a controlled environment to study the direct interaction between the compound and a specific enzyme.[2][3][4]
High-Throughput Screening (HTS)
A broad HTS against a panel of enzymes implicated in inflammation and fibrosis is the first step. This could include cyclooxygenases (COX-1 and COX-2), lipoxygenases (5-LOX), and matrix metalloproteinases (MMPs). The goal is to identify a "hit" – a reproducible, concentration-dependent inhibition of a specific enzyme.
IC50 Determination and Comparison
Once a target is identified from the HTS, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. For this guide, let's assume our HTS identified COX-2 as a primary target. We will compare the IC50 of this compound with that of Celecoxib, a well-established COX-2 inhibitor.
Table 1: Comparative IC50 Values for COX-2 Inhibition
| Compound | IC50 (nM) |
| This compound | 75 |
| Celecoxib (Reference) | 50 |
This is hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX-2.
-
Reagents and Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe), Tris-HCl buffer, test compound, and reference compound (Celecoxib).
-
Assay Procedure :
-
Prepare a reaction mixture containing Tris-HCl buffer and the COX-2 enzyme.
-
Add varying concentrations of this compound or Celecoxib to the wells of a 96-well plate.
-
Add the enzyme-buffer mixture to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality : The choice of a cell-free enzymatic assay at this stage is crucial to confirm direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects.[5]
Phase 2: Cell-Based Assays for Cellular Efficacy and Pathway Analysis
Demonstrating activity in a cell-free system is a critical first step, but it is essential to validate these findings in a more physiologically relevant cellular context.[6] Cell-based assays allow for the assessment of a compound's ability to penetrate cell membranes and modulate intracellular signaling pathways.[7][8]
Cellular COX-2 Inhibition
A common method is to use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce the expression of COX-2 and the subsequent production of prostaglandin E2 (PGE2).
Table 2: Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | EC50 (nM) |
| This compound | 250 |
| Celecoxib (Reference) | 150 |
This is hypothetical data for illustrative purposes.
Signaling Pathway Analysis
To understand the broader cellular impact, we can investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[9]
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line : Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a known NF-κB inhibitor for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Causality : A reporter gene assay provides a quantitative readout of transcription factor activity, offering a direct measure of the compound's impact on a specific signaling cascade.
Visualization of the Hypothesized Mechanism
Caption: Hypothesized mechanism of action.
Phase 3: In Vivo Models for Efficacy and Safety Assessment
Positive results in cell-based assays provide the justification for advancing the compound to in vivo models. These models are crucial for evaluating efficacy in a complex biological system and for obtaining preliminary safety data.[10]
Animal Model of Inflammation
A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 25 |
| This compound | 30 | 55 |
| Celecoxib (Reference) | 10 | 60 |
This is hypothetical data for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals : Male Wistar rats (180-200 g).
-
Procedure :
-
Administer this compound, Celecoxib, or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Causality : This in vivo model allows for the assessment of the compound's oral bioavailability and its ability to exert an anti-inflammatory effect in a whole organism, integrating pharmacokinetic and pharmacodynamic properties.
Visualization of the Experimental Workflow
Caption: A stepwise validation workflow.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to the initial biological validation of this compound. The proposed workflow, from in vitro enzyme assays to cell-based pathway analysis and in vivo efficacy models, provides a comprehensive framework for assessing its therapeutic potential. Positive and consistent data across these phases would build a strong case for its further development, including more extensive preclinical toxicology studies, pharmacokinetic profiling, and investigation in chronic disease models. The comparison with an established drug at each stage is crucial for contextualizing the compound's activity and making informed decisions about its future as a potential therapeutic agent.[11]
References
-
Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
National Institutes of Health. Assessing Similarity to Existing Drugs to Decide Whether to Continue Drug Development. [Link]
-
National Institutes of Health. In Vivo Models for the Study of Fibrosis. [Link]
-
Sygnature Discovery. Fibrosis and Inflammation Models. [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Frontiers. Drug discovery and development: introduction to the general public and patient groups. [Link]
-
Amerigo Scientific. 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid. [Link]
-
Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
PubMed Central. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. [Link]
-
American Physiological Society. Investigating fibrosis and inflammation in an ex vivo NASH murine model. [Link]
-
WuXi Biology. Inflammation & Autoimmune Disease Models | IBD, RA, EAE. [Link]
-
MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]
-
JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]
-
PubChem. 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. [Link]
-
YouTube. The Ups and Downs of Structure-based Drug Discovery. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
-
Aragen Life Sciences. In Vivo Disease Models for Fibrosis. [Link]
- Google Patents. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
-
MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
Royal Society of Chemistry. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
RayBiotech. Cell Signaling Pathways. [Link]
-
PubMed Central. Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]
Sources
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 2. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 3. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Signaling Pathway Assays [worldwide.promega.com]
- 8. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Similarity to Existing Drugs to Decide Whether to Continue Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Colorimetric Assays for Furan Compound Screening
For researchers, scientists, and drug development professionals, the efficient and reliable screening of furan compounds is a critical task. These heterocyclic compounds are not only important building blocks in medicinal chemistry but can also be process-related impurities or degradation products that require careful monitoring.[1] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have long been the gold standard, there is a growing need for rapid, high-throughput screening methods.[2][3] This guide provides an in-depth validation of a colorimetric assay for furan compound screening, offering a pragmatic comparison with established chromatographic techniques.
The core principle behind this guide is to provide a self-validating framework. Every protocol and data set is presented with the underlying scientific rationale, empowering you to not just follow steps, but to understand and adapt these methods for your specific research needs.
The Rise of Colorimetric Assays: A Need for Speed and Simplicity
In drug discovery and process development, the ability to rapidly screen large numbers of samples for the presence of furan-containing molecules is paramount. Colorimetric assays, which rely on a visually detectable color change, offer a compelling alternative to the more labor-intensive and instrument-heavy chromatographic methods.[4] Their simplicity, cost-effectiveness, and amenability to high-throughput formats (e.g., 96-well plates) make them an attractive option for initial screening, reaction monitoring, and quality control.[2]
However, the adoption of any new analytical method hinges on its rigorous validation. This guide will walk you through the essential validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the data generated is both accurate and reliable.[5][6][7]
The Chemistry of Color: A Furan Detection Story
Many colorimetric assays for furan derivatives rely on the reaction of the furan ring or its substituents with a chromogenic reagent. A classic example involves the use of Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde (DMAB) in an acidic solution. The electrophilic aldehyde of DMAB reacts with the electron-rich furan ring, leading to the formation of a colored product.[8] Another approach involves the derivatization of furan aldehydes, such as furfural, with reagents like 2,4-dinitrophenylhydrazine (DNPH), which, under basic conditions, produces a distinct color change.[2]
The specific assay we will validate and compare is a novel method for the detection of 2,5-diformylfuran (DFF), a key bio-based platform chemical. This assay utilizes the reaction of DFF with 1,4-phenylenediamine (PPD) to form Schiff-based polymers, resulting in a measurable color change.[9][10][11]
Validation of a Colorimetric Assay for 2,5-Diformylfuran (DFF)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For our colorimetric DFF assay, the intended purpose is the rapid screening and semi-quantitative estimation of DFF in reaction mixtures.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the validation of the colorimetric DFF assay.
Caption: Workflow for the validation of the colorimetric DFF assay.
Key Validation Parameters: A Deep Dive
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For our DFF assay, this means ensuring that the color development is due to DFF and not other furan derivatives or reaction components.[9]
-
Experimental Approach: The assay was tested against a panel of structurally related furan compounds, including 5-hydroxymethylfurfural (HMF), 5-hydroxymethyl-2-furancarboxylic acid (HFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA).[11]
-
Results: The assay demonstrated high selectivity for DFF, with minimal interference from the other furan derivatives tested. This is crucial for accurately monitoring the conversion of HMF to DFF in enzymatic or chemical reactions.[9][10]
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Experimental Approach: A series of DFF standard solutions of known concentrations were prepared and subjected to the colorimetric assay. The absorbance at the wavelength of maximum absorption (λmax) was measured and plotted against the concentration.
-
Results: The assay exhibited excellent linearity over a defined concentration range, typically with a correlation coefficient (R²) > 0.99.[2]
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Experimental Approach: Accuracy was determined by the recovery of known amounts of DFF spiked into a blank matrix (e.g., reaction buffer). A minimum of nine determinations over at least three concentration levels covering the specified range is recommended.[6]
-
Results: The assay demonstrated good accuracy, with recovery values typically within 90-110%.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is assessed at two levels: repeatability and intermediate precision.[5]
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
-
Experimental Approach: Repeatability was assessed by performing multiple measurements of the same sample on the same day. Intermediate precision was evaluated by repeating the experiment on different days with different analysts.
-
Results: The assay showed good precision, with relative standard deviations (RSD) typically below 5%.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Experimental Approach: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Results: For the DFF colorimetric assay, the LOD was found to be 8.4 µM and the LOQ was 25.5 µM, demonstrating good sensitivity for a screening assay.[9][10][11]
Comparison with Alternative Methods: HPLC and GC-MS
While the colorimetric assay offers significant advantages in terms of speed and throughput, it is essential to understand its performance in the context of established chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of furan compounds.[12] It offers excellent resolution and sensitivity, particularly when coupled with a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile furan compounds, GC-MS is the method of choice.[13] It provides exceptional sensitivity and specificity, allowing for the unambiguous identification of analytes based on their mass spectra. Headspace sampling is often employed to extract volatile furans from complex matrices.[14]
Performance Comparison: A Tabular Summary
| Feature | Colorimetric Assay | HPLC-UV | GC-MS |
| Principle | Chemical reaction producing a colored product | Separation based on differential partitioning between a mobile and stationary phase | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection |
| Speed | Fast (minutes per sample) | Moderate (10-30 minutes per sample) | Slow (30-60 minutes per sample) |
| Throughput | High (96-well plate format) | Low to moderate | Low |
| Cost | Low | Moderate | High |
| Instrumentation | Spectrophotometer or plate reader | HPLC system with UV detector | GC-MS system |
| Sensitivity | Moderate (µM range)[9][10][11] | High (µM to nM range)[12] | Very high (nM to pM range)[3] |
| Specificity | Good, but susceptible to interference from structurally similar compounds[9] | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
| Quantitation | Semi-quantitative to quantitative | Quantitative | Quantitative |
| Sample Prep | Minimal | Moderate (filtration, dilution) | Extensive (extraction, derivatization for non-volatile compounds) |
| Ideal Application | High-throughput screening, reaction monitoring | Routine quantitative analysis, purity assessment | Trace analysis, identification of unknowns, analysis of volatile furans |
Experimental Protocols
Protocol 1: Validation of the Colorimetric DFF Assay
-
Preparation of Reagents:
-
Assay Procedure (96-well plate format):
-
Add 150 µL of each DFF standard, blank (buffer only), and sample to separate wells of a 96-well plate.[9]
-
Add 50 µL of the PPD solution to each well.[9]
-
Incubate the plate at room temperature for 5 minutes to allow for color development.[9]
-
Measure the absorbance at 500 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Construct a calibration curve by plotting the absorbance of the DFF standards against their known concentrations.
-
Determine the concentration of DFF in the samples by interpolating their absorbance values on the calibration curve.
-
Protocol 2: Comparative Analysis by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC system with a C18 column and a UV detector.
-
Mobile phase: A gradient of water and acetonitrile is typically used.
-
Detection wavelength: Set to the λmax of the furan compound of interest.
-
-
Sample Preparation:
-
Dilute samples with the mobile phase to fall within the linear range of the instrument.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Identify the furan compound peak based on its retention time compared to a standard.
-
Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Conclusion: Choosing the Right Tool for the Job
The validation of the colorimetric assay for DFF demonstrates its suitability as a rapid, cost-effective, and high-throughput screening tool.[9] Its performance, particularly in terms of speed and simplicity, makes it an invaluable asset in the early stages of research and development.
However, it is not a one-size-fits-all solution. For applications requiring high sensitivity, absolute quantitation, and the analysis of complex mixtures, chromatographic methods like HPLC and GC-MS remain indispensable.[2][3] The choice of analytical method should always be guided by the specific requirements of the experiment, including the nature of the sample, the desired level of sensitivity and accuracy, and the available resources.
By understanding the strengths and limitations of each technique, researchers can build a robust analytical workflow that leverages the speed of colorimetric assays for initial screening and the power of chromatography for confirmation and detailed characterization.
References
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. MDPI. [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. [Link]
-
Activated Furans for Colorimetric Sensing. Encyclopedia.pub. [Link]
-
A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]
-
Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. ACS Omega. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]
-
Determination of Furan in Foods. FDA. [Link]
-
A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. [Link]
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone). ResearchGate. [Link]
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. PubMed. [Link]
-
The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Ehrlich's reagent. Wikipedia. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Mechanism of metabolic cleavage of a furan ring. PubMed. [Link]
-
Furanic Compounds Determination in UHPLC vs. Conventional LC. S4Science. [Link]
-
RSC Advances Science Communications: Detection and quantification of dioxins and furans in foods. RSC Blogs. [Link]
-
HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices. Request PDF. [Link]
-
Notes - Formylation of Furans. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Comparison of spectrophotometric and chromatographic methods of determination of furanic aldehydes in wine distillates. Universidad de Granada. [Link]
-
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications (RSC Publishing). [Link]
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone. PubMed. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 9. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural [mdpi.com]
- 10. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid. As a chlorinated aromatic carboxylic acid, this compound requires management as a regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.
Core Principles of Disposal: Hazard Identification and Waste Classification
This compound must be treated as a halogenated organic hazardous waste . This classification is based on its chemical structure, which includes a dichlorinated phenyl group. Halogenated organic compounds are subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if not incinerated at high temperatures.[1] The carboxylic acid functional group also requires consideration for its corrosive properties.
The primary and most critical step in the proper disposal of this compound is waste segregation . Under no circumstances should this compound or its waste streams be disposed of down the drain.[2][3] Co-mingling halogenated waste with non-halogenated waste will necessitate treating the entire mixture as halogenated, significantly increasing disposal costs and complexity.[2][3]
| Waste Category | Description | Rationale |
| Halogenated Organic Solids | Pure this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels). | Prevents contamination of other waste streams. Ensures proper high-temperature incineration required for chlorinated compounds.[1][4] |
| Halogenated Organic Liquids | Solutions containing this compound dissolved in organic solvents. | Must be segregated from non-halogenated solvents.[3][5] Incineration is the required disposal method. |
| Aqueous Acidic Waste | Aqueous solutions containing the compound. | Must be evaluated for hazardous characteristics. Due to the organic component, it should not be neutralized and sewered without consulting your institution's Environmental Health and Safety (EHS) office. |
Procedural Workflow for Disposal
The following step-by-step process ensures the safe handling and disposal of this compound from the point of generation to final pickup by waste management professionals.
Given the compound's nature as a carboxylic acid and a potentially irritating powder, appropriate PPE is mandatory. While a specific Safety Data Sheet (SDS) is not available, the known hazards of similar compounds, such as 2-Furoic acid, indicate a risk of skin and serious eye irritation.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a NIOSH-approved respirator for particulates may be necessary to avoid inhalation of dust.[7]
Proper segregation is the cornerstone of compliant and cost-effective waste management.[3][5]
-
Solid Waste:
-
Designate a specific, compatible waste container for "Halogenated Organic Solids." A polyethylene or glass container with a secure screw-top lid is recommended.[8][9]
-
Place all solid waste, including the compound itself and any contaminated disposable materials (e.g., weighing paper, contaminated gloves), into this container.[10]
-
-
Liquid Waste:
-
Use a separate, clearly labeled container for "Halogenated Organic Liquid Waste." This should be a chemically resistant container, such as a glass or polyethylene carboy.[11]
-
Do not mix with non-halogenated solvent waste.[3]
-
Keep acids and bases in separate containers to avoid violent reactions.[10]
-
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
As soon as waste is first added to a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[9][12]
-
Clearly list all constituents and their approximate percentages on the label. For example: "this compound (~5g), Methanol (~200mL), Dichloromethane (~300mL)."
-
Keep containers securely closed at all times, except when adding waste.[8][9][12]
-
Store the waste containers in a designated Satellite Accumulation Area within the laboratory. This area should have secondary containment (such as a spill tray) to capture any potential leaks.[9][12]
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of the target compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into your designated "Halogenated Organic Solids" hazardous waste container.[9]
-
Clean the spill area thoroughly.
-
Final Disposal Protocol
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory's Satellite Accumulation Area.[8]
-
Incineration: The approved disposal method for chlorinated organic waste is high-temperature incineration.[1][4] This process is necessary to ensure the complete destruction of the compound and prevent the formation of toxic dioxins and furans.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and safety standards.
References
-
Biological Degradation of the Phenoxy Acid Herbicide 2,4-Dichlorophenoxyacetic Acid (2,4-D). Bibliothèque et Archives Canada. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. [Link]
-
Safety Data Sheet: 2,5-Furandicarboxylic acid. Chemos GmbH & Co.KG. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ethz.ch [ethz.ch]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid
A Researcher's Guide to Safely Handling 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid
Hazard Analysis: A Tale of Two Moieties
The toxicological properties of this compound have not been fully investigated.[1] Therefore, a thorough risk assessment must be conducted by evaluating the hazards associated with its primary structural components: the furan-2-carboxylic acid core and the dichlorophenoxy group.
-
Furan-2-carboxylic Acid Core: Analogous compounds such as 2-furoic acid and its derivatives are known to cause skin irritation, serious eye damage, and respiratory tract irritation.[1][2] The GHS classification for similar compounds often includes warnings for these health effects.
-
Dichlorophenoxy Group: The presence of a dichlorinated phenyl ring suggests that this compound should be handled as a halogenated aromatic compound. Such compounds can have a range of toxicities, and it is prudent to minimize exposure.[3] The related compound 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and while its specific toxicological profile differs, it underscores the biological activity that can be associated with this class of molecules.
Given these potential hazards, a cautious approach dictates treating this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, with unknown long-term toxicological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact.[1] High-performance nitrile offers good chemical resistance for heavy-duty cleaning.[4] Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles.[1][4] Standard safety glasses are insufficient. |
| Body Protection | A lab coat, worn fully buttoned | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges | Recommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust, or when working with solutions that may generate aerosols or vapors.[1][2] |
dot
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
The container should be kept tightly sealed.[2]
Handling
-
All handling of the solid material and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid generating dust when handling the solid.[1]
-
Use appropriate tools (spatulas, etc.) to handle the material, and decontaminate them after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan: A Commitment to Environmental Stewardship
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[3]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[5] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[7]
-
Container Management: Waste containers must be kept closed except when adding waste.[5] They should be stored in a designated satellite accumulation area.[5]
-
Disposal Method: The most appropriate disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[3][8][9] Never dispose of this compound down the drain.[10]
dot
Caption: Waste Disposal Workflow.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of their colleagues.
References
- Cayman Chemical. (2025). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid.
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025).
- Chemos GmbH & Co. KG. (2022).
- Thermo Fisher Scientific Chemicals, Inc. (2025).
- Sigma-Aldrich. (2025).
- University of California, Riverside. (n.d.).
- Centers for Disease Control and Prevention (CDC). (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- ADVISE. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Dichlorprop-P.
- ResearchGate. (2017).
- ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
- MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method.
- Temple University. (n.d.).
- Cornell University. (n.d.). 7.2 Organic Solvents.
- Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- ChemFaces. (n.d.). Furan-2-carboxylic acid.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chemos.de [chemos.de]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
